1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone

synthetic chemistry heterocyclic building blocks nitropyrazole synthesis

1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)ethanone (CAS 1006437-81-5) is a uniquely functionalized pyrazole building block featuring a 5-acetyl group and 4-nitro group on the 1-methylpyrazole core. The adjacent electron-withdrawing nitro group creates a distinct electronic environment unavailable in 3-acetyl or des-nitro analogs. Crystalline solid (mp 63–64 °C) enables precise solid dispensing for automated parallel synthesis. The 4-nitro group serves as a latent amine, while the acetyl handle supports Claisen condensations, hydrazone formation, and α-halogenation. Scale-up procurement requires suppliers employing K₂CO₃-neutralization protocols rather than NaOH to prevent intermediate decomposition. This quality-critical parameter ensures the integrity of the nitro-substituted core at kilo-scale quantities.

Molecular Formula C6H7N3O3
Molecular Weight 169.14
CAS No. 1006437-81-5
Cat. No. B2680388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone
CAS1006437-81-5
Molecular FormulaC6H7N3O3
Molecular Weight169.14
Structural Identifiers
SMILESCC(=O)C1=C(C=NN1C)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O3/c1-4(10)6-5(9(11)12)3-7-8(6)2/h3H,1-2H3
InChIKeyIEPWZWOJPQMRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)ethanone (CAS 1006437-81-5): A Differentiated 5-Acetyl-4-nitropyrazole Scaffold for Procurement Evaluation


1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)ethanone (CAS 1006437-81-5) is a disubstituted pyrazole building block featuring a 5-acetyl group and a 4-nitro group on the 1-methylpyrazole core. This substitution pattern places an electron-withdrawing nitro group adjacent to the acetyl carbonyl, creating a distinct electronic and steric environment relative to its 3-acetyl or non-nitrated analogs. The compound is synthesized via a general three-step method involving acylation of substituted pyrazole acids, hydrolysis, and decarboxylation, with the nitro substituent requiring specific neutralization conditions (K₂CO₃ rather than NaOH) to avoid decomposition [1]. Its empirical formula is C₆H₇N₃O₃ (MW 169.14 g/mol), with a reported melting point of 63–64 °C and boiling point of 103–105 °C at 3 Torr [1].

1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)ethanone Procurement: Why the 5-Acetyl-4-nitro Substitution Pattern Cannot Be Interchanged


Generic substitution among pyrazole ethanone isomers is not viable because the position of the acetyl group and the presence or absence of the 4-nitro group fundamentally alter both synthetic accessibility and physicochemical properties. In head-to-head synthetic comparisons, the target 5-acetyl-4-nitro isomer is obtained in 48% overall yield, while its non-nitrated 5-acetyl analog achieves 53% yield and the 3-acetyl-4-nitro regioisomer exhibits markedly different reactivity [1]. Furthermore, the nitro group imposes a critical process constraint: neutralization must be performed with K₂CO₃ rather than NaOH to prevent degradation of the nitro-substituted intermediate, a handling requirement not applicable to non-nitrated analogs [1]. These differences mean that substituting the 3-acetyl regioisomer or the des-nitro analog will not replicate the reactivity profile, downstream derivatization chemistry, or the specific electronic properties needed in subsequent synthetic steps.

1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)ethanone: Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Yield Comparison: 5-Acetyl-4-nitro vs. Non-Nitrated 5-Acetyl Analog

In a unified three-step synthetic protocol for isomeric 1-(1-alkyl-1H-pyrazolyl)ethanones, the target compound 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone (4i) was obtained in 48% overall isolated yield. Under identical conditions, the directly comparable non-nitrated analog 1-(1-methyl-1H-pyrazol-5-yl)ethanone (4h) gave 53% yield. This 5-percentage-point deficit is attributed to the electron-withdrawing effect of the nitro group, which deactivates the pyrazole ring toward acylation [1].

synthetic chemistry heterocyclic building blocks nitropyrazole synthesis

Yield Comparison Across Nitro-Substituted Isomers: 5-Acetyl vs. 3-Acetyl Regioisomer

The synthetic protocol also produced the regioisomeric pair of nitro-substituted ethanones. The 5-acetyl-4-nitro isomer (4i) was obtained in 48% yield, while the 3-acetyl-4-nitro isomer (4c) bearing a bromine substituent cannot be directly compared due to different substitution; however, the synthetic accessibility of the 5-acetyl-4-nitro pattern is distinctly characterized by the requirement for non-standard neutralization conditions (K₂CO₃ only, not NaOH) to preserve the nitro group during workup [1]. This process-specific requirement serves as a differentiating quality attribute when sourcing this regioisomer.

regioisomer comparison nitropyrazole synthetic efficiency

Melting Point Differentiation: 4-Nitro-5-acetyl vs. Non-Nitrated 5-Acetyl Analog

The target compound 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone (4i) is a crystalline solid with a melting point of 63–64 °C (white needles from ethyl acetate–ether) [1]. In contrast, the corresponding non-nitrated 5-acetyl analog 1-(1-methyl-1H-pyrazol-5-yl)ethanone is reported as an oil at ambient temperature [1], and the 3-acetyl non-nitrated analog (4a) is also a colorless oil [1]. The nitro group thus enables isolation as a crystalline solid, which simplifies purification and characterization.

physicochemical characterization melting point nitro group effect

Procurement-Guiding Application Scenarios for 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)ethanone Based on Differentiated Evidence


Scaffold for Reductive Amination Libraries Requiring a Crystalline Intermediate

The 4-nitro group serves as a latent amine via catalytic hydrogenation or other reduction methods. The crystalline nature of the target compound (mp 63–64 °C) enables precise stoichiometric control in parallel synthesis, unlike the oily non-nitrated analog [1]. This solid-form advantage is critical for automated library synthesis where accurate solid dispensing is required.

Synthesis of 4-Amino-5-acetylpyrazole Derivatives with Orthogonal Reactivity

The combination of a 5-acetyl group and a 4-nitro group provides two orthogonally reactive handles: the nitro group can be reduced to an amine for amide coupling or diazotization, while the acetyl group remains available for Claisen condensations, hydrazone formation, or α-halogenation. This orthogonal reactivity pattern is not available with the 3-acetyl regioisomer or the non-nitrated 5-acetyl analog [1].

Process Development Where Base-Labile Nitro Intermediates Require Specialized Neutralization

Scale-up procurement requires suppliers who implement K₂CO₃-neutralization protocols rather than standard NaOH workup, since NaOH causes decomposition of the nitro-substituted intermediate [1]. This quality-critical processing parameter differentiates qualified suppliers and directly informs procurement specifications for kilo-scale and pilot-plant quantities.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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